molecular formula C9H8BrN3O2 B1427739 Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1187236-98-1

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B1427739
M. Wt: 270.08 g/mol
InChI Key: JYYXPDQBCYLFBH-UHFFFAOYSA-N
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Patent
US08394820B2

Procedure details

Compound 21 was prepared according to a process similar to that described in Example 20, by reacting 0.4 g (1.40 mmol) of 5-fluoro-1-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide, prepared according to the protocol described in step 1.2, with 0.41 g (1.54 mmol) of ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate, prepared according to the protocol described in step 21.1, in the presence of 80 mg (0.42 mmol) of copper iodide, 0.38 g (2.79 mmol) of potassium carbonate and 53 mg (0.46 mmol) of trans-1,2-cyclohexanediamine in 10 mL of dioxane. 20 mg of the expected product are thus obtained.
Name
5-fluoro-1-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
53 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
80 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=1)[C:6]([C:19]([NH2:21])=[O:20])=[CH:5]2.[Br:22][C:23]1[CH:24]=[CH:25][C:26]2[N:27]([CH:29]=[C:30]([C:32]([O:34][CH2:35][CH3:36])=[O:33])[N:31]=2)[N:28]=1.C(=O)([O-])[O-].[K+].[K+].[C@@H]1(N)CCCC[C@H]1N>O1CCOCC1.[Cu](I)I>[Br:22][C:23]1[CH:24]=[CH:25][C:26]2[N:27]([CH:29]=[C:30]([C:32]([O:34][CH2:35][CH3:36])=[O:33])[N:31]=2)[N:28]=1.[CH2:35]([O:34][C:32]([C:30]1[N:31]=[C:26]2[CH:25]=[CH:24][C:23]([NH:21][C:19]([C:6]3[N:7]([CH2:11][C:12]4[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=4)[C:8]4[C:4]([CH:5]=3)=[CH:3][C:2]([F:1])=[CH:10][CH:9]=4)=[O:20])=[N:28][N:27]2[CH:29]=1)=[O:33])[CH3:36] |f:2.3.4|

Inputs

Step One
Name
5-fluoro-1-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide
Quantity
0.4 g
Type
reactant
Smiles
FC=1C=C2C=C(N(C2=CC1)CC1=CC(=CC=C1)F)C(=O)N
Step Two
Name
Quantity
0.41 g
Type
reactant
Smiles
BrC=1C=CC=2N(N1)C=C(N2)C(=O)OCC
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
53 mg
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
80 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(N1)C=C(N2)C(=O)OCC
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(N=C(C=C2)NC(=O)C=2N(C3=CC=C(C=C3C2)F)CC2=CC(=CC=C2)F)C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 5.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.